REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[C:4]2[N:5]([N:19]=[C:20]([C:22]3([C:25]([OH:27])=[O:26])[CH2:24][CH2:23]3)[N:21]=2)[C:6]([C:9]2[CH:10]=[C:11]3[C:15](=[CH:16][CH:17]=2)[C:14](=[O:18])[O:13][CH2:12]3)=[CH:7][CH:8]=1.[CH2:28](O)[CH:29]([CH3:31])[CH3:30].CCN=C=NCCCN(C)C.Cl>CN(C1C=CN=CC=1)C.C(Cl)Cl>[CH3:28][CH:29]([CH3:31])[CH2:30][O:26][C:25]([C:22]1([C:20]2[N:21]=[C:4]3[C:3]([O:2][CH3:1])=[CH:8][CH:7]=[C:6]([C:9]4[CH:10]=[C:11]5[C:15](=[CH:16][CH:17]=4)[C:14](=[O:18])[O:13][CH2:12]5)[N:5]3[N:19]=2)[CH2:23][CH2:24]1)=[O:27] |f:2.3|
|
Name
|
|
Quantity
|
250 mg
|
Type
|
reactant
|
Smiles
|
COC=1C=2N(C(=CC1)C=1C=C3COC(C3=CC1)=O)N=C(N2)C2(CC2)C(=O)O
|
Name
|
|
Quantity
|
100 μL
|
Type
|
reactant
|
Smiles
|
C(C(C)C)O
|
Name
|
|
Quantity
|
262 mg
|
Type
|
reactant
|
Smiles
|
CCN=C=NCCCN(C)C.Cl
|
Name
|
|
Quantity
|
250 mg
|
Type
|
catalyst
|
Smiles
|
CN(C)C=1C=CN=CC1
|
Name
|
|
Quantity
|
14 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
was stirred at 50° C. for 2 hours in a sealed vial, before it
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
washed with an aqueous 1 M solution of HCl (40 mL)
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
|
DISSOLUTION
|
Details
|
The crude mixture was redissolved in MeCN (˜2 mL)
|
Type
|
CUSTOM
|
Details
|
the crude product was crystallized upon addition of water (˜2 mL)
|
Type
|
CUSTOM
|
Details
|
Column chromatography (gradient EtOAc 20 to 100% in pet. ether) and subsequent recrystallization in MeCN
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
CC(COC(=O)C1(CC1)C1=NN2C(C(=CC=C2C=2C=C3COC(C3=CC2)=O)OC)=N1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 178 mg | |
YIELD: PERCENTYIELD | 62% | |
YIELD: CALCULATEDPERCENTYIELD | 61.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |